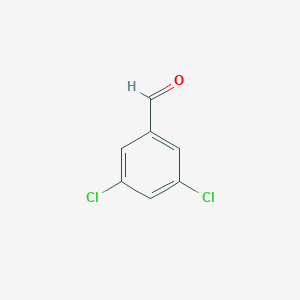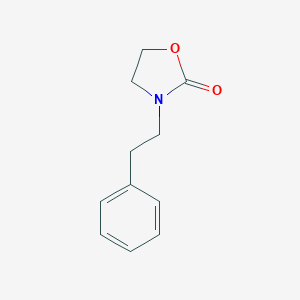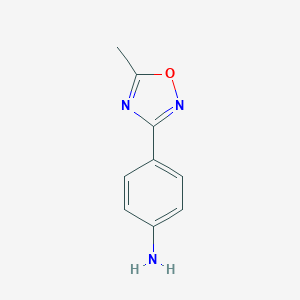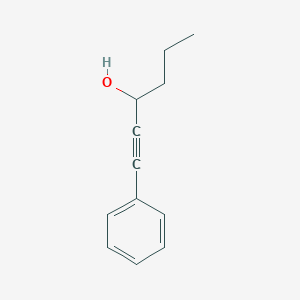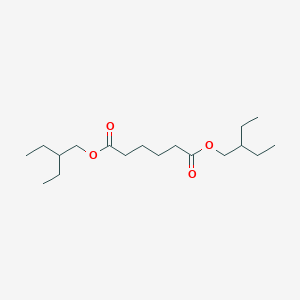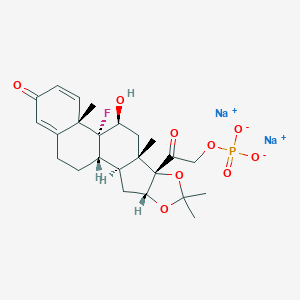![molecular formula C14H11Cl B168030 1-Chloro-2-[(E)-2-phenylethenyl]benzene CAS No. 1657-52-9](/img/structure/B168030.png)
1-Chloro-2-[(E)-2-phenylethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(E)-2-phenylethenyl]benzene, also known as stilbene chloride, is an organic compound with the molecular formula C14H11Cl. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound has various applications in scientific research, particularly in the field of organic synthesis and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[(E)-2-phenylethenyl]benzene is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amino acids and thiols in biological systems. The resulting adducts may then interact with cellular components, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, possibly by inducing apoptosis or inhibiting cell cycle progression. Stilbenes have also been reported to possess anti-inflammatory and antioxidant activities, which may be attributed to their ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-2-[(E)-2-phenylethenyl]benzene is a useful starting material for the synthesis of various this compound derivatives, which have potential applications in medicinal chemistry and materials science. However, the compound is highly reactive and may pose safety hazards in the laboratory. Additionally, the synthesis of this compound derivatives may require multiple steps and may be time-consuming.
Direcciones Futuras
There are several future directions for the research on 1-Chloro-2-[(E)-2-phenylethenyl]benzene. One potential direction is the development of more efficient and safer methods for the synthesis of this compound derivatives. Another direction is the investigation of the biological activities of novel this compound derivatives, particularly their potential as anticancer agents. Additionally, the development of this compound-based materials with unique properties may also be an interesting avenue for future research.
Conclusion:
This compound is a useful starting material for the synthesis of various this compound derivatives, which have potential applications in medicinal chemistry and materials science. The compound has various biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. However, the synthesis of this compound derivatives may pose safety hazards in the laboratory, and the development of more efficient and safer methods for the synthesis of these compounds may be necessary. Future research on this compound derivatives may focus on their potential as anticancer agents and the development of novel materials with unique properties.
Métodos De Síntesis
1-Chloro-2-[(E)-2-phenylethenyl]benzene can be synthesized by the reaction of benzyl chloride with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation reaction, followed by an elimination reaction to form the final product. This method is widely used in the laboratory for the synthesis of this compound derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-[(E)-2-phenylethenyl]benzene has various applications in scientific research, particularly in the field of organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various this compound derivatives, which have potential applications in the development of pharmaceuticals, agrochemicals, and materials science. Stilbenes have been reported to possess various biological activities, such as anti-inflammatory, antioxidant, and anticancer activities.
Propiedades
| 1657-52-9 | |
Fórmula molecular |
C14H11Cl |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
1-chloro-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
Clave InChI |
WTVKFPGVKKXUHG-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


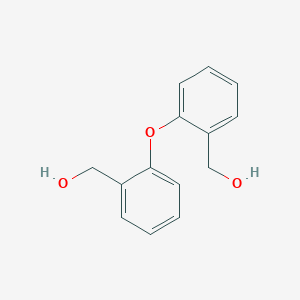

![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)
